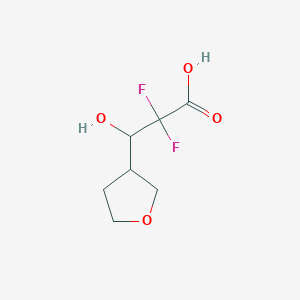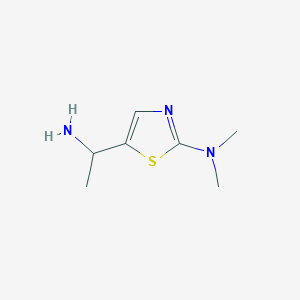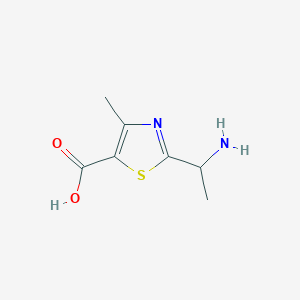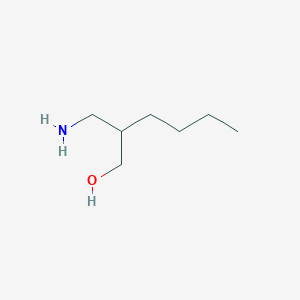
3-(Pyridin-2-yl)-1,2-thiazol-5-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(pyridin-2-yl)-1,2-thiazol-5-amine dihydrochloride is a heterocyclic compound that contains both pyridine and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-yl)-1,2-thiazol-5-amine dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α-haloketones can lead to the formation of the desired thiazole ring. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 3-(pyridin-2-yl)-1,2-thiazol-5-amine dihydrochloride may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(pyridin-2-yl)-1,2-thiazol-5-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
3-(pyridin-2-yl)-1,2-thiazol-5-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 3-(pyridin-2-yl)-1,2-thiazol-5-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-(pyridin-2-yl)coumarins: Known for their antioxidant and enzyme inhibition properties.
Pyrrolopyrazine derivatives: Exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
3-(pyridin-2-yl)-1,2-thiazol-5-amine dihydrochloride is unique due to its specific combination of pyridine and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development, as it can interact with a variety of molecular targets in ways that other similar compounds may not.
Propiedades
Fórmula molecular |
C8H9Cl2N3S |
|---|---|
Peso molecular |
250.15 g/mol |
Nombre IUPAC |
3-pyridin-2-yl-1,2-thiazol-5-amine;dihydrochloride |
InChI |
InChI=1S/C8H7N3S.2ClH/c9-8-5-7(11-12-8)6-3-1-2-4-10-6;;/h1-5H,9H2;2*1H |
Clave InChI |
ZBXIZGQXVCGTNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NSC(=C2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}furan-2-carboxylic acid](/img/structure/B13563655.png)







![{6-Aminospiro[3.3]heptan-2-yl}methanol](/img/structure/B13563689.png)
